Afuresertib

Übersicht

Beschreibung

Afuresertib (GSK2110183) is a potent, oral, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3) with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively . It inhibits the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis, which is frequently dysregulated in cancers . Preclinical studies demonstrate that this compound induces apoptosis, suppresses tumor growth, and enhances chemotherapy sensitivity. For example, in esophageal cancer (EC), this compound reduced Eca109 cell viability to 22% at 20 μM and inhibited tumor growth in murine models by up to 36.84% . In malignant pleural mesothelioma (MPM), it suppressed clonogenicity, induced G0/G1 cell cycle arrest, and downregulated oncogenic pathways like E2F1 and mTOR . Clinically, this compound has shown promise in phase Ib/II trials for ovarian cancer (32.1% ORR, 7.1-month PFS) and relapsed multiple myeloma (61% ORR in combination therapy) .

Vorbereitungsmethoden

The preparation of Afuresertib involves several synthetic steps. One method includes the preparation of a chiral compound, (alpha S)-alpha-amino-3-fluorophenyl propionitrile, followed by amidation and nitrile group reduction reactions . The industrial production of this compound typically involves optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Afuresertib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an seinen aromatischen Ringen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Reduktionsmittel wie Wasserstoffgas oder Lithiumaluminiumhydrid für Reduktionsreaktionen und verschiedene Katalysatoren für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Afuresertib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: In der Forschung eingesetzt, um Zellproliferation, Überleben und Apoptosemechanismen zu verstehen.

Medizin: Untersucht wurde sein therapeutisches Potenzial bei der Behandlung verschiedener Krebserkrankungen, darunter multiples Myelom, Non-Hodgkin-Lymphom und Ösophaguskrebs

Industrie: Wird bei der Entwicklung neuer Krebstherapien und in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit in Kombination mit anderen Medikamenten zu bewerten

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die AKT-Kinase hemmt, ein entscheidender Bestandteil des PI3K/AKT-Signalwegs. Dieser Signalweg ist an der Regulation von Zellwachstum, Überleben und Stoffwechsel beteiligt. Durch die Hemmung von AKT stört this compound diese Prozesse, was zu einer verringerten Zellproliferation und einer verstärkten Apoptose in Krebszellen führt . Zu den molekularen Zielstrukturen von this compound gehören verschiedene Isoformen von AKT, und seine Hemmung wirkt sich auf nachgeschaltete Moleküle wie mTOR und GSK3 aus .

Wirkmechanismus

Afuresertib exerts its effects by inhibiting the AKT kinase, a crucial component of the PI3K/AKT signaling pathway. This pathway is involved in regulating cell growth, survival, and metabolism. By inhibiting AKT, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include various isoforms of AKT, and its inhibition affects downstream molecules such as mTOR and GSK3 .

Vergleich Mit ähnlichen Verbindungen

Afuresertib belongs to a class of AKT inhibitors with distinct mechanisms and clinical profiles. Below is a detailed comparison with key competitors:

Mechanism of Action and Selectivity

*Capivasertib (AZD5363) is structurally similar but has distinct pharmacokinetics and is FDA-approved for HR+/HER2- breast cancer .

Preclinical Efficacy

Clinical Performance

Combination Therapy Potential

- This compound : Synergizes with carboplatin/paclitaxel (ovarian cancer) and bortezomib/dexamethasone (myeloma) . Preclinical data show enhanced apoptosis with pemetrexed in MPM .

- Ipatasertib : Shares mechanistic similarities with this compound, activating FoxO3a and PUMA in colon cancer .

- Perifosine: Limited synergy except with cisplatin in MPM .

Biologische Aktivität

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by this compound, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .

- Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .

- Synergistic Effects with Chemotherapy : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

This compound has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Case Studies

-

Breast Cancer Study :

In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, this compound combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments . -

Multiple Myeloma :

A Phase I trial focused on relapsed multiple myeloma patients showed that this compound monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile . -

Langerhans Cell Histiocytosis (LCH) :

In a clinical trial involving both treatment-naïve and recurrent LCH patients, this compound was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

This compound has generally been associated with a favorable safety profile across various studies. Common adverse events include:

- Rash

- Decreased white blood cell count

- Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing this compound's tolerability compared to other agents within its class .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Afuresertib’s activity as an AKT inhibitor, and how are these assessed experimentally?

this compound inhibits AKT by competitively binding to the ATP-binding pocket of the kinase, blocking downstream signaling pathways like mTOR and GSK-3β. Mechanistic validation typically involves:

- Western blotting to measure phosphorylation levels of AKT substrates (e.g., PRAS40, GSK-3β) in treated vs. untreated cells .

- Cell viability assays (e.g., MTT or CellTiter-Glo) to quantify dose-dependent inhibition in cancer cell lines .

Q. How do pharmacokinetic (PK) parameters influence this compound dosing in clinical trials?

Key PK parameters include C~max~ (peak plasma concentration), AUC~0-24h~ (area under the curve), and half-life (~40 hours). In phase 1 trials, dose escalation (25–150 mg/day) identified the maximum tolerated dose (125 mg/day) based on dose-limiting toxicities (e.g., liver enzyme abnormalities). PK-guided dosing ensures plasma concentrations remain within therapeutic ranges while minimizing adverse effects .

Q. What experimental models are used to evaluate this compound’s efficacy in preclinical studies?

- Patient-derived xenograft (PDX) models : Tumor growth inhibition in immunodeficient mice, with response stratified as sensitive (e.g., IC-pPDX-35) or resistant (e.g., RMS-ZH004) .

- Primary cell cultures : Drug screens on rhabdomyosarcoma (RMS) cells to assess IC~50~ values and compare single-agent vs. combination effects .

Advanced Research Questions

Q. How can researchers assess synergistic effects when combining this compound with MEK inhibitors (e.g., trametinib)?

Synergy is evaluated using:

- BLISS synergy scores : Computed from drug combination matrices (e.g., this compound + trametinib) to quantify additive, synergistic, or antagonistic effects. Scores >0 indicate synergy .

- In vivo validation : Co-administration in PDX models with tumor volume tracking and survival analysis (Kaplan-Meier curves) .

Q. What methodologies validate predictive biomarkers for this compound response identified through machine learning?

Biomarkers (e.g., CIT, GAS2L3, ATP2B4 mutations) are validated via:

- Retrospective cohort analysis : Correlating biomarker presence with clinical outcomes (e.g., partial/minimal response rates in myeloma patients) .

- Functional assays : CRISPR knock-in/knockout models to confirm mechanistic links between biomarkers and drug sensitivity .

Q. How should researchers address discrepancies between preclinical and clinical efficacy data for this compound?

Discrepancies may arise from differences in tumor microenvironment or patient heterogeneity. Mitigation strategies include:

- Multi-omics integration : Cross-referencing transcriptomic, proteomic, and pharmacogenomic data to identify confounding variables .

- Patient-derived organoids : Recapitulating clinical resistance patterns in vitro to refine predictive models .

Q. What design considerations are critical for clinical trials combining this compound with PD-L1 inhibitors (e.g., LAE005)?

Key factors include:

- Dose escalation : Determining the recommended phase 2 dose (RP2D) via pharmacokinetic/pharmacodynamic (PK/PD) modeling .

- Response criteria : Using RECIST 1.1 for solid tumors or IMWG criteria for myeloma, with biomarker-driven patient stratification (e.g., PD-L1 expression levels) .

Q. How can resistance mechanisms to this compound be systematically investigated?

Approaches involve:

- Longitudinal sequencing : Identifying acquired mutations in AKT pathway genes (e.g., PI3K, PTEN) in post-relapse tumor samples .

- Proteomic profiling : Comparing phospho-signaling networks in sensitive vs. resistant cell lines to uncover bypass pathways .

Q. Methodological Guidelines

- Data Contradiction Analysis : When prior studies report conflicting results (e.g., variable gene signatures for drug response), perform meta-analyses using fixed/random-effects models to assess heterogeneity .

- Ethical Compliance : Adhere to protocols for human subject research, including informed consent and institutional review board (IRB) approvals, particularly in trials involving vulnerable populations (e.g., adolescents with LCH) .

Eigenschaften

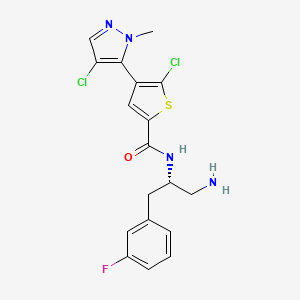

IUPAC Name |

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.